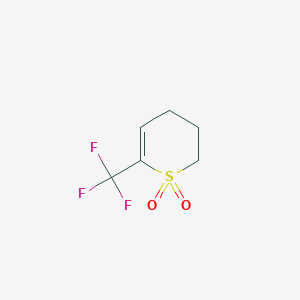

6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

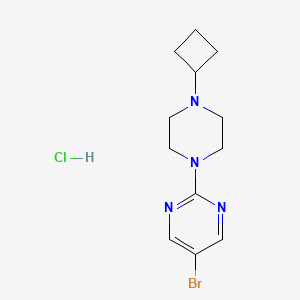

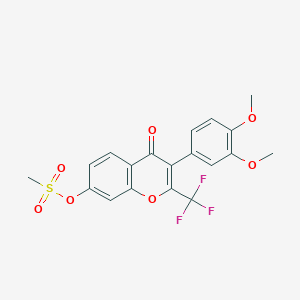

6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide is a chemical compound . It is also known as 4-Nitroso-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide .

Synthesis Analysis

The synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions has been reported . TBS-protected or NH-sulfonimidamides react with β-alkoxyvinyl trifluoromethylketones under solvent-free mechanochemical conditions to give 3-trifluoromethyl-substituted three-dimensional 1,2,6-thiadiazine 1-oxides . C4-Functionalized products can be obtained by starting from cyclic enones and brominations of the initially formed heterocycles .Molecular Structure Analysis

The molecular formula of this compound is C8H7F3N2O2S . The average mass is 252.214 Da and the monoisotopic mass is 252.018036 Da .科学的研究の応用

Oxidative Transformations and Synthesis

The compound and its derivatives are utilized in oxidative transformations to create complex molecules with potential biological activities. Siry and Timoshenko (2011) outlined the synthesis of cis- and trans-6-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-3,4-diols via dihydroxylation and bromohydroxylation, leading to the synthesis of trifluoromethyl-containing thiopyranosides, which could have implications in drug design and synthesis (Siry & Timoshenko, 2011).

Cyclization Reactions for Synthesis

Hatial et al. (2015) reported a high-yielding synthesis of 4,5-disubstituted 2H-thiopyran 1,1-dioxides through a base-induced cyclization process. This method shows the flexibility of 6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide derivatives in synthesizing structurally diverse compounds with a wide variety of substituents, highlighting its utility in organic synthesis and potentially in the development of new materials or pharmaceuticals (Hatial et al., 2015).

Antiviral Activity

Siry et al. (2014) explored the Pummerer reactions of thiopyran derivatives as a method for preparing trifluoromethyl-substituted thiolanes with antiviral activity. This study indicates the potential pharmacological applications of this compound derivatives in developing new antiviral agents (Siry et al., 2014).

Glycosylation Reactions

Crich and Smith (2001) utilized thiopyran derivatives in the synthesis of glycosyl triflates and for forming diverse glycosidic linkages. This process is crucial for the synthesis of complex sugars and glycoconjugates, which have significant roles in biological systems and drug development (Crich & Smith, 2001).

特性

IUPAC Name |

6-(trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2S/c7-6(8,9)5-3-1-2-4-12(5,10)11/h3H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUXKRHLYWKTDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(S(=O)(=O)C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisothiazol-5-yl)acrylamide](/img/structure/B2598283.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate](/img/structure/B2598285.png)

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2598286.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2598287.png)

![2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2598288.png)

![5-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2598295.png)

![4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598298.png)